![molecular formula C11H22N2O3 B15334503 [(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD14635471 is a chemical compound with unique properties that have garnered attention in various scientific fields This compound is known for its specific molecular structure, which allows it to participate in a range of chemical reactions and applications
准备方法
The synthesis of MFCD14635471 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired end product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, solvents, and other chemicals that promote the formation of MFCD14635471.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity product.
化学反应分析
MFCD14635471 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Addition: This involves the addition of atoms or groups to a double or triple bond in the molecule, often using reagents like hydrogen gas or halogens.
科学研究应用
MFCD14635471 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: MFCD14635471 is used in the production of various industrial chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of MFCD14635471 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes, alter cellular signaling pathways, or interact with DNA or RNA.
属性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
tert-butyl N-[5-(hydroxymethyl)pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(4)9-5-8(7-14)12-6-9/h8-9,12,14H,5-7H2,1-4H3 |
InChI 键 |
UXZCIRDVJRWIBO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)C1CC(NC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


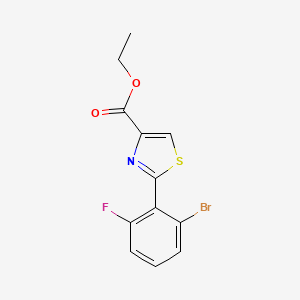

![2-Boc-2-azabicyclo[2.2.1]hept-5-en-5-yl Trifluoromethanesulfonate](/img/structure/B15334450.png)
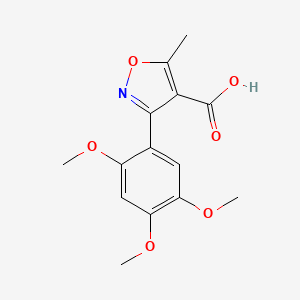
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole](/img/structure/B15334461.png)
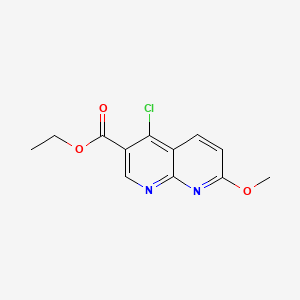
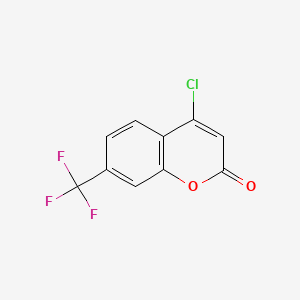
![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)
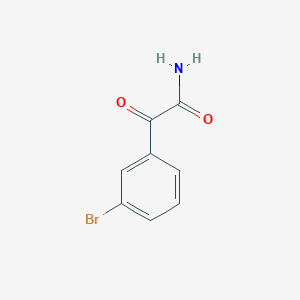
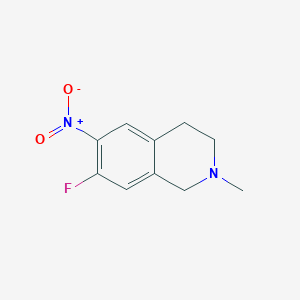
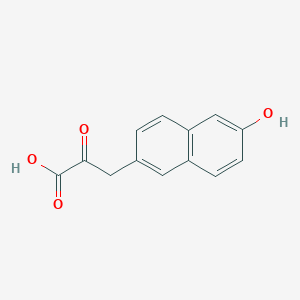
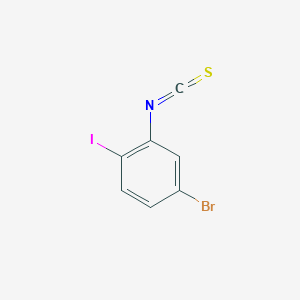
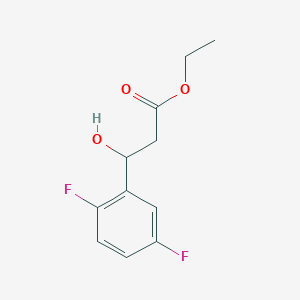
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
